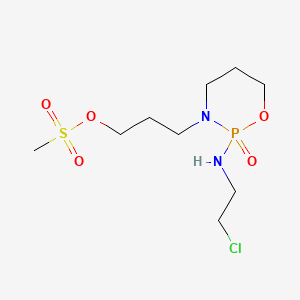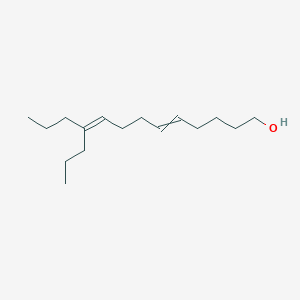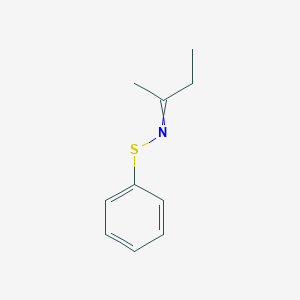
Butan-2-one S-phenylthioxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butan-2-one S-phenylthioxime is an organic compound that belongs to the class of oximes Oximes are known for their ability to form stable complexes with various metals and are often used in the synthesis of other chemical compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-one S-phenylthioxime typically involves the reaction of butan-2-one with phenylhydrazine to form the corresponding hydrazone, which is then treated with sulfur to yield the thioxime. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
Butan-2-one S-phenylthioxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxime group to an amine.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
Butan-2-one S-phenylthioxime has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound has potential antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has shown that this compound may have neuroprotective and anti-inflammatory effects, which could be beneficial in treating various diseases.
Industry: The compound can be used in the synthesis of other chemicals and materials, particularly those requiring stable metal complexes.
作用机制
The mechanism of action of Butan-2-one S-phenylthioxime involves its ability to chelate metal ions, which can influence various biochemical pathways. For example, its antioxidant properties are likely due to its ability to scavenge reactive oxygen species and reduce oxidative stress. The compound may also modulate the activity of enzymes involved in inflammation and cellular protection.
相似化合物的比较
Similar Compounds
Butan-2-one:
Phenylhydrazine: A precursor in the synthesis of Butan-2-one S-phenylthioxime.
Sulfoxides and Sulfones: Oxidized derivatives of thioximes.
Uniqueness
This compound is unique due to its combination of a ketone and thioxime group, which allows it to participate in a variety of chemical reactions and form stable complexes with metals. This makes it particularly valuable in research and industrial applications where such properties are desired.
属性
CAS 编号 |
50314-94-8 |
|---|---|
分子式 |
C10H13NS |
分子量 |
179.28 g/mol |
IUPAC 名称 |
N-phenylsulfanylbutan-2-imine |
InChI |
InChI=1S/C10H13NS/c1-3-9(2)11-12-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI 键 |
CZUOCHWNPJBXIM-UHFFFAOYSA-N |
规范 SMILES |
CCC(=NSC1=CC=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


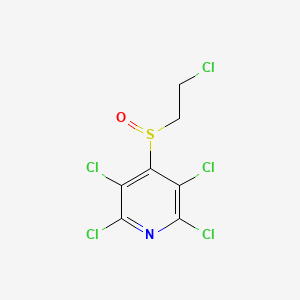
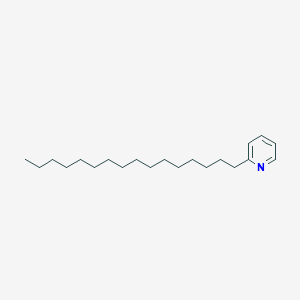

![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
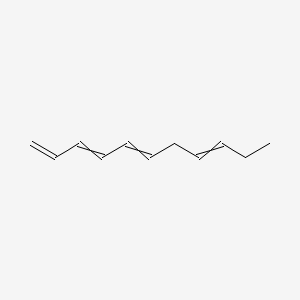
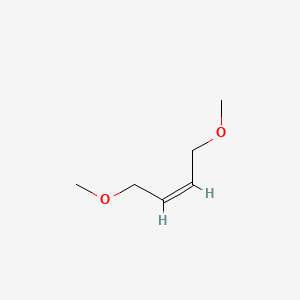

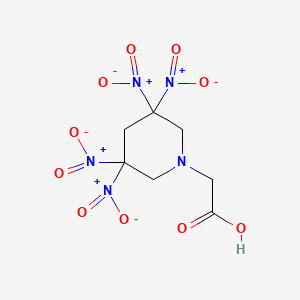
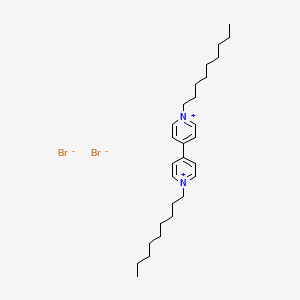

![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
